Regioisomeric Identity: 1,4-Dimethyl vs. 1,3-Dimethyl Substitution Defines Synthetic Intermediate Utility for 1,4,5-Trisubstituted Pharmacophores
The 1,4-dimethyl substitution pattern of the target compound is mechanistically required for preparing 1,4,5-trisubstituted pyrazoles that act as angiotensin II receptor antagonists. The 1,3-dimethyl regioisomer (5-hydrazinyl-1,3-dimethyl-1H-pyrazole, CAS 1855891‑19‑8) directs further functionalisation to the 4‑position rather than the 5‑position, thereby generating a different pharmacophoric architecture. In a patent describing angiotensin II antagonists, the 1,4-disubstituted pyrazole scaffold is explicitly claimed as essential for activity, and the 5‑hydrazinyl intermediate serves as the key entry point for installing the 5‑substituent [1]. No equivalent intermediate utility has been reported for the 1,3‑dimethyl isomer in this indication.
| Evidence Dimension | Regioisomeric identity determined by canonical SMILES |
|---|---|
| Target Compound Data | Canonical SMILES: Cc1cnn(C)c1NN (methyl groups at positions 1 and 4) |
| Comparator Or Baseline | 5-Hydrazinyl-1,3-dimethyl-1H-pyrazole: Canonical SMILES CN1N=C(C)C=C1NN (methyl groups at positions 1 and 3) |
| Quantified Difference | Not applicable – categorical structural distinction; position of the second methyl group differs (C-4 vs. C-3 of the pyrazole ring). |
| Conditions | Structural assignment by IUPAC nomenclature and SMILES notation from vendor catalogues. |
Why This Matters
Procurement of the correct 1,4‑dimethyl regioisomer is a non‑negotiable requirement for synthetic routes targeting 1,4,5‑trisubstituted pyrazole pharmacophores; ordering the 1,3‑dimethyl isomer by mistake will generate an unreactive or wrongly functionalised intermediate.
- [1] Substituted pyrazoles, compositions and use. US Patent 5,262,412. Filed 1993-03-10. https://pubchem.ncbi.nlm.nih.gov/patent/US5262412 (accessed 2026-05-13). View Source
